N,N-Dms

Vue d'ensemble

Description

N,N-Diméthylsphingosine: est un dérivé bioactive de sphingolipide connu pour son rôle d'inhibiteur de la sphingosine kinase. Ce composé est un métabolite endogène de la sphingosine et est produit dans divers tissus et lignées cellulaires tumorales . Il a été étudié pour son implication dans les voies de signalisation cellulaire, en particulier celles liées à la croissance cellulaire, à l'apoptose et à la différenciation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La N,N-Diméthylsphingosine peut être synthétisée par la méthylation de la sphingosine. Le processus implique généralement l'utilisation d'agents méthylants tels que l'iodure de méthyle ou le sulfate de diméthyle en présence d'une base comme l'hydrure de sodium ou le carbonate de potassium . La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse des intermédiaires.

Méthodes de production industrielle: La production industrielle de N,N-Diméthylsphingosine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés aide à augmenter la production tout en maintenant la cohérence .

Analyse Des Réactions Chimiques

Types de réactions: La N,N-Diméthylsphingosine subit diverses réactions chimiques, notamment:

Oxydation: Elle peut être oxydée pour former les cétones ou les aldéhydes correspondants.

Réduction: Les réactions de réduction peuvent la convertir en sphingosine.

Substitution: La N,N-Diméthylsphingosine peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe amino.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution: Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits:

Oxydation: Produit des cétones ou des aldéhydes.

Réduction: Donne de la sphingosine.

Substitution: Forme divers dérivés substitués selon le nucléophile utilisé.

Applications de recherche scientifique

La N,N-Diméthylsphingosine a un large éventail d'applications dans la recherche scientifique:

Chimie: Utilisé comme outil pour étudier le métabolisme des sphingolipides et les voies de signalisation.

Biologie: Investigated for its role in cell growth, apoptosis, and differentiation.

Industrie: Utilisé dans le développement de composés bioactifs et de produits pharmaceutiques.

Mécanisme d'action

La N,N-Diméthylsphingosine exerce ses effets principalement en inhibant la sphingosine kinase, une enzyme responsable de la formation du sphingosine-1-phosphate . Cette inhibition conduit à des modifications des niveaux cellulaires de sphingosine-1-phosphate et de céramide, affectant diverses voies de signalisation impliquées dans la survie cellulaire, l'apoptose et l'inflammation . Le composé interagit également avec la protéine kinase C et d'autres cibles moléculaires, modulant davantage les réponses cellulaires .

Applications De Recherche Scientifique

Groundwater Contaminant

N,N-DMS has been identified as a contaminant in groundwater, particularly in urban areas where it is a metabolite of certain fungicides and biocides used in agriculture and wood protection . Studies indicate that DMS can leach into groundwater systems, raising concerns about its environmental persistence and potential health impacts due to NDMA formation during water treatment processes .

Formation of NDMA

The ozonation of DMS can lead to the formation of NDMA, which poses significant risks as a drinking water contaminant. Research has shown that during ozonation, approximately 30-50% of DMS can be converted to NDMA . This transformation occurs during the disinfection process of drinking water, highlighting the need for effective monitoring and treatment strategies to mitigate NDMA production from DMS .

Challenges in Water Treatment

DMS has been detected in various water bodies, including surface waters and groundwater, at concentrations ranging from 50 to 1000 ng/L . Its presence complicates water treatment processes as conventional methods like activated carbon filtration and oxidation treatments have proven ineffective in removing DMS. Advanced techniques such as nanofiltration have also shown limited efficacy .

Mitigation Strategies

To minimize NDMA formation during disinfection, several strategies are being explored:

- Pre-treatment Approaches: Removing organic nitrogen-containing precursors before chlorination can reduce NDMA levels significantly.

- Disinfection Sequence Optimization: The order of chlorination and blending of wastewater with seawater affects NDMA formation; specific sequences have been modeled to evaluate their impact on NDMA production .

Use as a Fungicide Metabolite

DMS is recognized as a decomposition product of fungicides like tolylfluanide, which are widely used in agricultural practices . Understanding the pathways through which DMS enters the environment is crucial for developing sustainable agricultural practices that minimize groundwater contamination.

Case Studies

Mécanisme D'action

N,N-Dimethylsphingosine exerts its effects primarily by inhibiting sphingosine kinase, an enzyme responsible for the formation of sphingosine-1-phosphate . This inhibition leads to alterations in cellular levels of sphingosine-1-phosphate and ceramide, affecting various signaling pathways involved in cell survival, apoptosis, and inflammation . The compound also interacts with protein kinase C and other molecular targets, further modulating cellular responses .

Comparaison Avec Des Composés Similaires

Composés similaires:

Sphingosine: Un précurseur de la N,N-Diméthylsphingosine, impliqué dans des voies de signalisation similaires.

Sphingosine-1-phosphate: Un produit de l'activité de la sphingosine kinase, avec des rôles de signalisation distincts.

Céramide: Un autre sphingolipide impliqué dans la signalisation cellulaire et l'apoptose.

Unicité: La N,N-Diméthylsphingosine est unique en raison de son double rôle à la fois d'inhibiteur de la sphingosine kinase et de modulateur de l'activité de la protéine kinase C. Cette double fonctionnalité en fait un outil précieux pour étudier les réseaux de signalisation cellulaire complexes et développer des stratégies thérapeutiques .

Activité Biologique

N,N-Dimethyl-D-erythro-sphingosine (DMS) is a bioactive sphingolipid analog derived from sphingosine, notable for its role in cellular signaling and apoptosis. This compound has gained attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate various cellular pathways. This article explores the biological activity of DMS, focusing on its mechanisms of action, effects on different cell types, and implications in cancer therapy.

DMS primarily exerts its effects through the inhibition of sphingosine kinase 1 (SPHK1), leading to increased levels of ceramide and decreased levels of sphingosine-1-phosphate (S1P). This alteration in sphingolipid metabolism is crucial for inducing apoptosis in cancer cells. The following mechanisms have been identified:

- Inhibition of SPHK1 : DMS inhibits SPHK1 activity, which is linked to the survival and proliferation of cancer cells. By reducing S1P levels, DMS promotes apoptosis and sensitizes cells to chemotherapeutic agents .

- Activation of NF-κB : NF-κB is a transcription factor involved in cell survival. DMS treatment results in decreased activation of NF-κB p65, which is associated with reduced resistance to apoptosis .

- Calcium Signaling : DMS increases intracellular calcium levels ([Ca²⁺]i), which can trigger various signaling cascades leading to apoptosis. The elevation of [Ca²⁺]i has been observed in multiple cell types, including lung cancer cells (A549) and T lymphocytes .

Case Studies

A significant study demonstrated that DMS induces apoptosis in human lung cancer cells (A549) through a dose-dependent mechanism. Key findings include:

- Cell Proliferation Inhibition : DMS significantly suppressed cell proliferation at concentrations ranging from 1 to 4 µmol/L.

- Caspase Activation : Treatment with DMS led to increased caspase-3 activity, indicating the initiation of the apoptotic pathway.

- PARP Cleavage : The cleavage of PARP, a substrate for caspase-3, was observed, further confirming the apoptotic effects induced by DMS .

Data Table: Effects of DMS on A549 Cells

| Concentration (µmol/L) | Cell Viability (%) | Caspase-3 Activity (Relative Units) | [Ca²⁺]i Increase (%) |

|---|---|---|---|

| 0 | 100 | 0 | Baseline |

| 1 | 85 | 2 | 20 |

| 2 | 65 | 5 | 50 |

| 4 | 40 | 10 | 80 |

Broader Implications

The ability of DMS to modulate critical signaling pathways makes it a candidate for further research in cancer therapy. Its dual action—inducing apoptosis while inhibiting survival pathways—positions it as a potential adjunct to existing chemotherapy regimens.

Propriétés

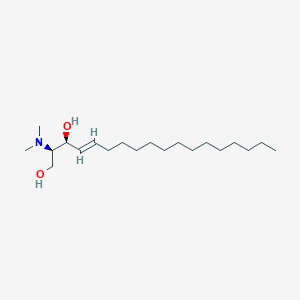

IUPAC Name |

(E,2S,3R)-2-(dimethylamino)octadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXOQXUDKDCXME-YIVRLKKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N,N-Dimethylsphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119567-63-4, 122314-67-4 | |

| Record name | Dimethylsphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119567-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylsphingenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119567634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylsphingosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.